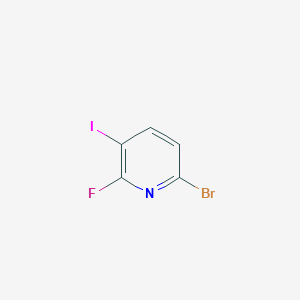

6-Bromo-2-fluoro-3-iodopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-2-fluoro-3-iodopyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and iodine substituents on a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 2-fluoropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 6-position. Subsequently, iodination can be performed using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent to introduce the iodine atom at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure precise control over reaction conditions and improve yield and purity. Additionally, the use of catalysts and solvents that facilitate the halogenation process while minimizing by-products is crucial for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromo-2-fluoro-3-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura and Stille cross-coupling reactions, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran or toluene are typical conditions.

Major Products:

Substitution Reactions: Products include derivatives with various functional groups replacing the halogen atoms.

Cross-Coupling Reactions: Products include biaryl compounds or other complex structures formed by coupling with aryl or alkyl boronic acids.

Applications De Recherche Scientifique

6-Bromo-2-fluoro-3-iodopyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

Material Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Chemical Biology: The compound is employed in the synthesis of probes and imaging agents for studying biological systems.

Mécanisme D'action

The mechanism of action of 6-Bromo-2-fluoro-3-iodopyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple halogen atoms can enhance binding affinity and selectivity towards molecular targets. The exact pathways and molecular targets vary based on the specific derivative and its intended use .

Comparaison Avec Des Composés Similaires

2-Bromo-3-fluoropyridine: Lacks the iodine substituent, making it less reactive in certain cross-coupling reactions.

3-Iodo-4-fluoropyridine: Has a different substitution pattern, affecting its reactivity and applications.

2-Fluoro-3-iodopyridine: Similar but lacks the bromine atom, influencing its chemical behavior.

Uniqueness: 6-Bromo-2-fluoro-3-iodopyridine’s unique combination of bromine, fluorine, and iodine atoms on the pyridine ring provides distinct reactivity and versatility in synthetic applications. This makes it a valuable compound for developing novel pharmaceuticals and advanced materials .

Activité Biologique

6-Bromo-2-fluoro-3-iodopyridine (CAS: 1599474-54-0) is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by multiple halogen substituents, may enhance its reactivity and biological interactions, making it a valuable building block for synthesizing bioactive molecules.

- Molecular Formula : C5H2BrF I N

- Molecular Weight : 301.88 g/mol

- Purity : 95%

- IUPAC Name : this compound

- SMILES Notation : IC1=CC=C(Br)N=C1F

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its role as an intermediate in the synthesis of more complex bioactive compounds. The presence of multiple halogens is believed to influence its pharmacological properties, including enzyme inhibition and receptor interaction.

Key Findings from Research Studies

-

Enzyme Inhibition

- A study highlighted the compound's potential as a p38α MAP kinase inhibitor. Compounds derived from similar pyridine scaffolds have shown significant inhibitory activity against this enzyme, which plays a crucial role in inflammatory responses .

- The presence of halogens, particularly bromine and iodine, may enhance binding affinity to the target enzyme due to increased hydrophobic interactions and potential halogen bonding.

-

Synthesis of Bioactive Derivatives

- Research indicates that derivatives of this compound can be synthesized to yield potent inhibitors for various biological targets. For example, modifications at the pyridine ring have led to compounds with enhanced selectivity and potency against specific cancer cell lines .

- The compound serves as a versatile building block for synthesizing other biologically active molecules, particularly those targeting kinases involved in cancer progression.

-

Neuroinflammation Studies

- Recent investigations into neuroinflammation have suggested that derivatives of halogenated pyridines could be used as molecular imaging agents. The unique electronic properties imparted by the halogens allow for better visualization in positron emission tomography (PET) studies, indicating a potential application in neurodegenerative disease research .

Case Study 1: p38α MAP Kinase Inhibitors

A series of studies demonstrated that derivatives of this compound exhibited varying degrees of inhibitory activity against p38α MAP kinase. The most potent derivatives showed IC50 values in the low micromolar range, significantly impacting TNF-α release in human blood samples.

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| Compound A | 0.5 | High |

| Compound B | 1.2 | Moderate |

| Compound C | 5.0 | Low |

Case Study 2: Synthesis of Anticancer Agents

In another study, researchers synthesized a series of anticancer agents based on the structure of this compound. The synthesized compounds were tested against various cancer cell lines, revealing promising results.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound D | MCF7 | 0.8 |

| Compound E | HeLa | 1.5 |

| Compound F | A549 | 2.0 |

Propriétés

IUPAC Name |

6-bromo-2-fluoro-3-iodopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-4-2-1-3(8)5(7)9-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOXDHCCDFQUTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.